molecular formula C15H17Cl2NO B1523014 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride CAS No. 1258641-41-6

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride

Cat. No. B1523014
CAS RN: 1258641-41-6
M. Wt: 298.2 g/mol
InChI Key: SWDNAORLVLUNDY-UHFFFAOYSA-N
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Description

“1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is a chemical compound with the molecular formula C15H16FNO . It’s used for research and development .


Molecular Structure Analysis

The molecular weight of “1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is 245.29 .


Physical And Chemical Properties Analysis

The related compound “1-Amino-3-phenoxy-2-propanol” has a density of 1.1±0.1 g/cm3, a boiling point of 330.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Oxidation and Degradation Studies

The degradation of chlorobenzene, which is structurally related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, has been studied extensively. Sedlak and Andren (1991) examined the degradation of chlorobenzene using Fenton's reagent. They found that chlorophenols and dichlorobiphenyls were the primary initial products, with oxidation pathways influenced by pH and the presence of oxygen (Sedlak & Andren, 1991).

Surface Functionalization and Stability

Aminosilanes, which include structures similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, are used to functionalize silica surfaces. Smith and Chen (2008) addressed the issue of loss of surface functionality in aminosilane-functionalized silica surfaces, focusing on factors like reaction conditions and the structural features of aminosilanes for enhanced hydrolytic stability (Smith & Chen, 2008).

Polymerization and Catalysis Research

Research on polymerization processes involving chlorobenzene derivatives has been conducted. Kloppenburg, Jones, and Bunz (1999) studied high-molecular-weight poly(p-phenyleneethynylenes) formation through alkyne metathesis, utilizing catalyst systems that included chlorophenol compounds (Kloppenburg, Jones, & Bunz, 1999).

Adsorption Studies

The adsorption behavior of hydroxyl- and amino-substituted aromatics to carbon nanotubes was explored by Chen, Duan, Wang, and Zhu (2008). This study is relevant as it examines the adsorptive interactions of compounds structurally similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride with carbon nanotubes (Chen, Duan, Wang, & Zhu, 2008).

Environmental and Analytical Applications

Mitoma, Kakeda, Simion, Egashira, and Simion (2009) investigated the reduction of chlorinated benzenes, which are related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, under mild conditions. This study provides insights into the potential environmental and analytical applications of similar compounds (Mitoma, Kakeda, Simion, Egashira, & Simion, 2009).

Safety and Hazards

“1-Amino-3-phenoxy-2-propanol hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)-3-phenoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNAORLVLUNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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